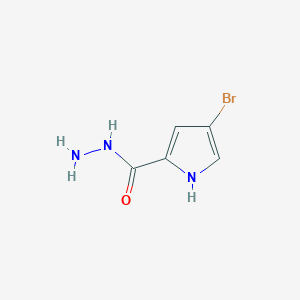![molecular formula C19H21NO6 B2717736 [2-(2-Methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 386262-24-4](/img/structure/B2717736.png)
[2-(2-Methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate, also known as MMB or MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity in recent years. It belongs to the group of indazole-3-carboxamides and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. MMB is known for its potent psychoactive effects and has been linked to a number of adverse health outcomes. In
Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has shown promising antimicrobial properties. It can inhibit the growth of various bacterial and fungal strains, making it a potential candidate for developing new antibiotics or antifungal agents. Its effectiveness against resistant strains is particularly noteworthy, offering a new avenue for combating antibiotic resistance .
Antioxidant Properties
The compound exhibits significant antioxidant activity. It can neutralize free radicals and reduce oxidative stress, which is crucial in preventing cellular damage. This property makes it valuable in research focused on aging, cancer prevention, and the treatment of diseases linked to oxidative stress, such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating inflammatory diseases like arthritis, inflammatory bowel disease, and other chronic inflammatory conditions .
Anticancer Potential
The compound has been studied for its anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This makes it a promising candidate for developing new cancer therapies, particularly for cancers that are resistant to conventional treatments .
Neuroprotective Effects
Studies have shown that this compound can protect neurons from damage, making it a potential therapeutic agent for neurodegenerative diseases. Its ability to reduce oxidative stress and inflammation in neural tissues is particularly beneficial for conditions like Alzheimer’s, Parkinson’s, and multiple sclerosis .
Cardioprotective Properties
The compound has demonstrated cardioprotective effects in various studies. It can reduce the risk of heart disease by lowering oxidative stress and inflammation in cardiac tissues. This makes it a valuable compound for research into heart disease prevention and treatment .
Propiedades
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-12-7-5-6-8-14(12)20-17(21)11-26-19(22)13-9-15(23-2)18(25-4)16(10-13)24-3/h5-10H,11H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZUWFABSDJQER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

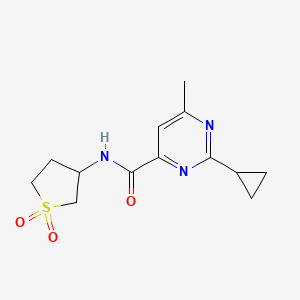

![5-(4-nitrophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2717658.png)

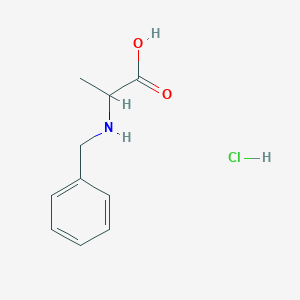
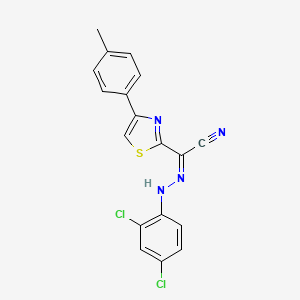
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2717663.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2717665.png)
![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2717666.png)
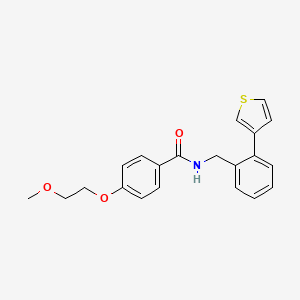
![3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide](/img/no-structure.png)
![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2717671.png)
